molecular formula C16H14ClN3O B2696047 (3-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 1904132-90-6

(3-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No.: B2696047
CAS No.: 1904132-90-6
M. Wt: 299.76
InChI Key: HWWOPNHRCXKWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a synthetically produced small molecule provided for research purposes. This compound is structurally characterized by a tropane core (5,8-epiminocyclohepta[d]pyrimidine) fused to a pyrimidine ring, further functionalized with a 3-chlorophenyl methanone group. Its stereochemistry is defined at the 5R and 8S positions. This product is developed for non-human research applications and is strictly classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Based on its structural classification among N-phenylaminocarbonyl pyridino-, pyrimidino, and benzo-tropanes, this compound is of significant interest for investigating the function and pharmacology of the G protein-coupled receptor GPR65 . GPR65 is a pH-sensing receptor implicated in immune response and inflammatory pathways, making it a potential target for immune-oncology and autoimmune disease research. Researchers can utilize this compound as a chemical tool to probe the role of GPR65 in cellular models and to screen for potential modulator activity. The precise mechanism of action for this specific molecule should be empirically determined by the researcher.

Properties

IUPAC Name

(3-chlorophenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-11-3-1-2-10(6-11)16(21)20-12-4-5-15(20)13-8-18-9-19-14(13)7-12/h1-3,6,8-9,12,15H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWOPNHRCXKWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone (CAS Number: 1904132-90-6) is a novel chemical entity with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC16_{16}H14_{14}ClN3_{3}O
Molecular Weight299.75 g/mol
StructureChemical Structure

Antitumor Activity

Evidence suggests that compounds similar to this compound may exhibit antitumor properties . For instance, phenothiazine-related compounds have shown varying degrees of activity against tumor cells. A study indicated that chlorine substitution at specific positions can significantly influence the TCID50 (Tissue Culture Infective Dose) values of these compounds. For example:

  • Trifluoromethyl derivatives exhibited potent activity (TCID50 = 4.7 µg).
  • Chlorine derivatives had relatively weaker effects (TCID50 = 62.5 µg) .

These findings suggest that the presence and position of halogen atoms can modulate the biological efficacy of related compounds.

The mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, studies on similar structures indicate that they may interact with various cellular pathways involved in cell proliferation and apoptosis. The epiminocyclohepta[d]pyrimidine framework may play a crucial role in binding to specific receptors or enzymes involved in cancer progression.

Case Studies and Research Findings

  • In vitro Studies :
    • Preliminary in vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Structure-Activity Relationship (SAR) :
    • Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents at different positions on the cycloheptane and pyrimidine rings can lead to significant changes in activity profiles.
  • Comparative Analysis :
    • A comparative analysis with other known antitumor agents highlights that modifications to the chlorophenyl moiety can enhance selectivity and potency against specific tumor types.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Stereochemistry

The target compound’s fused cyclohepta[d]pyrimidine core distinguishes it from simpler bicyclic systems (e.g., pyrrolopyrimidines or imidazopyridines). The (5R,8S) configuration imposes a specific spatial arrangement, which may optimize interactions with chiral binding pockets in enzymes or receptors. In contrast, compounds lacking stereochemical definition (e.g., racemic mixtures) often show reduced potency due to enantiomeric interference .

Substituent Effects

(a) 3-Chlorophenyl vs. 4-(Thiazol-2-yloxy)Phenyl

A closely related analog, (4-(thiazol-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone, replaces the 3-chlorophenyl group with a thiazole-containing substituent . Key differences include:

  • Pharmacokinetics : The thiazole group may improve aqueous solubility but reduce blood-brain barrier penetration compared to the lipophilic chloro substituent.
(b) Heterocyclic Methanone Derivatives

describes methanone derivatives with pyrazole-thiophene hybrids, such as compounds 7a and 7b . These lack the fused bicyclic core but share the methanone functional group. For example:

  • Compound 7a: Features a pyrazolyl-thiophene system with cyano and amino groups. The electron-deficient thiophene may enhance interactions with enzymes like dihydrofolate reductase.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Hypothesized Target Advantages Limitations
Target Compound Cyclohepta[d]pyrimidine 3-Chlorophenyl Kinases/CNS receptors High lipophilicity for CNS penetration Potential hepatotoxicity risk with chloro groups
Thiazole Analog Same core 4-(Thiazol-2-yloxy)phenyl Antibacterial targets Improved solubility via thiazole Reduced BBB permeability
Compound 7a Pyrazolyl-thiophene Cyano, amino groups Enzymes (e.g., DHFR) Strong electron-withdrawing effects Limited structural rigidity

Research Findings and Hypotheses

  • Target Compound: The 3-chlorophenyl group may enhance binding to hydrophobic pockets in kinases (e.g., JAK or CDK families), as seen in other chloroaryl derivatives. Its stereochemistry could minimize off-target effects compared to non-chiral analogs .
  • Pyrazolyl-Thiophene Derivatives : The thiophene’s π-electron system in compounds 7a/7b may facilitate charge-transfer interactions with DNA or enzyme cofactors, making them candidates for anticancer agents .

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